CholestaGel
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Overview
Description
CholestaGel, known scientifically as colesevelam hydrochloride, is a bile acid sequestrant used primarily to lower cholesterol levels in patients with hypercholesterolemia. It is a non-absorbed, lipid-lowering polymer that binds bile acids in the intestine, preventing their reabsorption. This action helps reduce the levels of low-density lipoprotein cholesterol (LDL-C) in the blood, which is often referred to as “bad” cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: CholestaGel is synthesized by cross-linking polyallylamine with epichlorohydrin, followed by alkylation with (6-bromohexyl)trimethylammonium bromide and 1-bromodecane . The resulting polymer is then converted to its hydrochloride form by washing with hydrochloric acid .
Industrial Production Methods: The industrial production of this compound involves large-scale polymerization and cross-linking reactions under controlled conditions. The process ensures the formation of a stable, high-capacity bile acid-binding polymer that can be formulated into tablets for oral administration .
Chemical Reactions Analysis
Types of Reactions: CholestaGel primarily undergoes binding reactions with bile acids in the intestine. It does not undergo significant oxidation, reduction, or substitution reactions due to its non-absorbed nature .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include polyallylamine, epichlorohydrin, (6-bromohexyl)trimethylammonium bromide, and 1-bromodecane . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking .
Major Products Formed: The major product formed from these reactions is colesevelam hydrochloride, a high-capacity bile acid-binding polymer .
Scientific Research Applications
CholestaGel has a wide range of scientific research applications, including:
Mechanism of Action
CholestaGel exerts its effects by binding bile acids in the intestine, preventing their reabsorption into the bloodstream . This action forces the liver to produce more bile acids from cholesterol, thereby reducing the levels of LDL-C in the blood . The molecular targets involved in this process include bile acids and the hepatic enzyme cholesterol 7-α-hydroxylase, which is upregulated to increase the conversion of cholesterol to bile acids .
Comparison with Similar Compounds
Colestyramine: Another bile acid sequestrant used to lower cholesterol levels.
Colestipol: Similar to colestyramine, it is used to lower cholesterol but has a different polymer structure.
Uniqueness of CholestaGel: this compound is unique due to its high binding capacity for bile acids and its improved tolerability compared to other bile acid sequestrants . It is also effective in combination therapies with statins and ezetimibe, providing an additive reduction in LDL-C levels .
Properties
CAS No. |
182815-43-6 |
---|---|
Molecular Formula |
C31H66Cl2N4O |
Molecular Weight |
581.796 |
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1 |
InChI Key |
NXOLVMFMAFCDSR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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